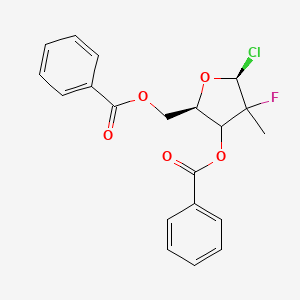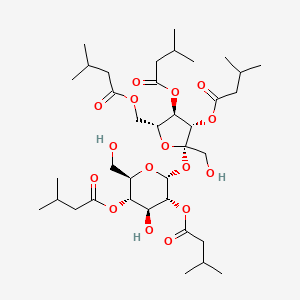
(2-Bromo-6-nitropyridin-4-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-6-nitropyridin-4-YL)acetic acid is a chemical compound with the molecular formula C7H5BrN2O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 2-position, a nitro group at the 6-position, and an acetic acid moiety at the 4-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-nitropyridin-4-YL)acetic acid typically involves the bromination and nitration of pyridine derivatives followed by the introduction of the acetic acid group. One common method involves the following steps:
Bromination: Pyridine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Nitration: The brominated pyridine is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Acetic Acid Introduction: The resulting bromonitropyridine is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-6-nitropyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), catalysts (CuI, Pd/C).
Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride, solvents (ethanol, methanol).
Esterification: Alcohols, acid catalysts (sulfuric acid, p-toluenesulfonic acid).
Major Products Formed
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Reduction: 2-Amino-6-nitropyridin-4-YL)acetic acid.
Esterification: Esters of this compound.
Aplicaciones Científicas De Investigación
(2-Bromo-6-nitropyridin-4-YL)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-Bromo-6-nitropyridin-4-YL)acetic acid depends on its specific application
Molecular Targets: It can bind to enzymes, receptors, or other proteins, affecting their activity.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or gene expression, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-pyridineacetic acid
- 2-Bromo-6-nitropyridine
- 4-Pyridineacetic acid
Uniqueness
(2-Bromo-6-nitropyridin-4-YL)acetic acid is unique due to the specific combination of functional groups (bromine, nitro, and acetic acid) on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H5BrN2O4 |
|---|---|
Peso molecular |
261.03 g/mol |
Nombre IUPAC |
2-(2-bromo-6-nitropyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H5BrN2O4/c8-5-1-4(3-7(11)12)2-6(9-5)10(13)14/h1-2H,3H2,(H,11,12) |
Clave InChI |
FXSHYSPYOFXXPI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1[N+](=O)[O-])Br)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one](/img/structure/B13436317.png)

